molecular formula C10H8F3NO3S B14038440 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14038440
M. Wt: 279.24 g/mol
InChI Key: ZMKINARQKMOWJL-UHFFFAOYSA-N
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Description

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the nitration of 4-(trifluoromethylthio)acetophenone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino derivatives: Formed by reduction of the nitro group.

    Carboxylic acids: Formed by oxidation of the propan-2-one moiety.

    Substituted derivatives: Formed by substitution reactions.

Scientific Research Applications

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the nitro and trifluoromethylthio groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[4-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(14(16)17)9(5-7)18-10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

ZMKINARQKMOWJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])SC(F)(F)F

Origin of Product

United States

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